An In-depth Technical Guide to 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene: A Key Intermediate for Chemical Synthesis
An In-depth Technical Guide to 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene: A Key Intermediate for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene, a substituted nitroaromatic compound with significant potential as a versatile intermediate in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, and outlines a plausible synthetic approach, alongside a discussion of its reactivity and potential applications in the development of novel therapeutics.
Core Compound Identification and Properties
A foundational understanding of a molecule begins with its precise identification and a summary of its key physical and chemical properties.
Chemical Identifiers
The unique chemical structure of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene is cataloged across various chemical databases with the following identifiers:
| Identifier | Value |
| CAS Number | 917562-21-1[1] |
| IUPAC Name | 1-bromo-2-chloro-4-methoxy-5-nitrobenzene[1] |
| Molecular Formula | C₇H₅BrClNO₃[1] |
| InChI | InChI=1S/C7H5BrClNO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3[1] |
| InChIKey | CLOMPIIPEQKLRX-UHFFFAOYSA-N[1] |
| Canonical SMILES | COC1=CC(=C(C=C1[O-])Br)Cl[1] |
| Synonyms | 4-Bromo-3-chloro-6-nitroanisole[1] |
Physicochemical and Computed Properties
The following table summarizes key computed physicochemical properties of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene, which are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 266.47 g/mol | PubChem[1] |
| Monoisotopic Mass | 264.91413 Da | PubChem[1] |
| XLogP3 | 3.0 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |
Synthesis and Purification
Proposed Synthetic Pathway: Electrophilic Nitration
The synthesis of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene can be logically approached through the electrophilic nitration of 1-bromo-2-chloro-4-methoxybenzene. The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring. The methoxy group (-OCH₃) is a strongly activating, ortho-, para-director, while the bromine and chlorine atoms are deactivating yet also ortho-, para-directing. The interplay of these electronic and steric effects is critical in determining the position of the incoming nitro group.
A plausible synthetic route to the target compound.
Hypothetical Experimental Protocol
This protocol is based on standard procedures for the nitration of aromatic compounds and should be optimized for this specific substrate.
2.2.1. Materials and Reagents
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1-Bromo-2-chloro-4-methoxybenzene (starting material)
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Concentrated Nitric Acid (HNO₃)
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Concentrated Sulfuric Acid (H₂SO₄)
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Dichloromethane (CH₂Cl₂)
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Ice
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
2.2.2. Procedure
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Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring, maintaining a low temperature.
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Reaction Setup: Dissolve 1-bromo-2-chloro-4-methoxybenzene in dichloromethane in a separate reaction flask equipped with a dropping funnel and a thermometer, and cool the mixture in an ice bath.
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Nitration: Slowly add the prepared nitrating mixture to the solution of the starting material while maintaining a low temperature (typically 0-5 °C) to control the exothermic reaction and prevent over-nitration.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, carefully pour the reaction mixture over crushed ice and water.
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Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
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Washing and Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Solvent Removal and Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Chemical Reactivity and Potential Applications in Drug Discovery
The synthetic utility of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene lies in the diverse reactivity of its functional groups, making it a valuable building block for the synthesis of more complex molecules, particularly in the realm of drug discovery.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution. This allows for the displacement of the chloro or bromo substituents by various nucleophiles. The relative reactivity of the halogens will depend on the specific nucleophile and reaction conditions, potentially allowing for selective functionalization.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group (-NH₂) using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation provides a key intermediate, an aniline derivative, which can be further functionalized through a variety of reactions, including:
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Amide bond formation: Reaction with carboxylic acids or acyl chlorides.
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Sulfonamide formation: Reaction with sulfonyl chlorides.
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Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer or other related reactions to introduce a wide range of substituents.
Cross-Coupling Reactions
The bromo and chloro substituents serve as handles for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures. The higher reactivity of the C-Br bond compared to the C-Cl bond could allow for selective coupling at the bromine position under carefully controlled conditions.
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Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
The differential reactivity of the C-Br and C-Cl bonds provides an opportunity for sequential, site-selective cross-coupling reactions, further enhancing the synthetic utility of this intermediate.
Key reaction pathways for 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. A singlet corresponding to the methoxy group protons would be observed in the upfield region (typically around 3.8-4.0 ppm).
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¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronic effects of the various substituents.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, which can be a powerful tool for structural confirmation.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present:
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Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
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C-O stretching vibrations for the methoxy group.
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C-H stretching and bending vibrations for the aromatic ring and the methyl group.
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C-Br and C-Cl stretching vibrations in the fingerprint region.
Safety and Handling
Substituted nitroaromatic compounds should be handled with care, following standard laboratory safety procedures. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling precautions, and emergency procedures. As a general guideline:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
1-Bromo-2-chloro-4-methoxy-5-nitrobenzene is a strategically functionalized aromatic compound that holds significant promise as a versatile building block in organic synthesis. Its multiple reaction sites allow for a wide range of chemical transformations, making it a valuable intermediate for the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. While detailed experimental data for this specific compound is not widely published, its synthesis and reactivity can be logically predicted based on established chemical principles. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of novel chemical entities.
References
[1] PubChem. 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene. National Center for Biotechnology Information. [Link]
